Cas no 35450-34-1 (4'-Bromo-2-nitrobiphenyl)
4'-Bromo-2-nitrobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-bromophenyl)-2-nitrobenzene
- 4'-Bromo-2-nitrobiphenyl
- AG-B-97916
- 1,1'-Biphenyl, 4'-bromo-2-nitro-
- 4'-Brom-2-nitro-biphenyl
- CTK1B6939
- 4'-bromo-2-nitro-biphenyl
- 2-nitro-4'-bromo-biphenyl
- SureCN483903
- 2-Nitro-4'-brom-biphenyl
- 4-Bromo-2'-nitrobiphenyl
- 4'-Bromo-2-Nitro-1,1'-biphenyl
- SCHEMBL483903
- 1-(4-Bromophenyl)-2-nitro-benzene
- DTXSID30618899
- nitro 4'bromobiphenyl
- CS-0205817
- 35450-34-1
- BS-28035
- AKOS015960274
- 4'-Bromo-2-nitrobiphenyl, AldrichCPR
- MFCD00086504
- XH1117
-
- MDL: MFCD00086504
- Inchi: 1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H
- InChI Key: SVAHHCNTAZYUAT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 276.97384
- Monoisotopic Mass: 276.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 65-68 ºC
- Solubility: Almost insoluble (0.016 g/l) (25 º C),
- PSA: 43.14
4'-Bromo-2-nitrobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124247-5g |
4'-Bromo-2-nitrobiphenyl |
35450-34-1 | 97% | 5g |
$892.50 | 2023-09-02 | |
| Fluorochem | 046295-1g |
4'-Bromo-2-nitrobiphenyl |
35450-34-1 | 97% | 1g |
£190.00 | 2022-03-01 | |
| Fluorochem | 046295-5g |
4'-Bromo-2-nitrobiphenyl |
35450-34-1 | 97% | 5g |
£505.00 | 2022-03-01 | |
| TRC | B705195-10mg |
4'-Bromo-2-nitrobiphenyl |
35450-34-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705195-50mg |
4'-Bromo-2-nitrobiphenyl |
35450-34-1 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B705195-100mg |
4'-Bromo-2-nitrobiphenyl |
35450-34-1 | 100mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03932-1g |
1-(4-bromophenyl)-2-nitrobenzene |
35450-34-1 | - | 1g |
¥4438.0 | 2024-07-18 | |
| abcr | AB261012-100 mg |
4'-Bromo-2-nitrobiphenyl; . |
35450-34-1 | 100 mg |
€65.00 | 2023-07-20 | ||
| abcr | AB261012-1 g |
4'-Bromo-2-nitrobiphenyl; . |
35450-34-1 | 1 g |
€155.00 | 2023-07-20 | ||
| abcr | AB261012-100mg |
4'-Bromo-2-nitrobiphenyl; . |
35450-34-1 | 100mg |
€65.00 | 2025-02-19 |
4'-Bromo-2-nitrobiphenyl Suppliers
4'-Bromo-2-nitrobiphenyl Related Literature
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Yousuke Ooyama,Yuta Hagiwara,Tomonobu Mizumo,Yutaka Harima,Joji Ohshita New J. Chem. 2013 37 2479
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Cheuk-Lam Ho,Liang-Chen Chi,Wen-Yi Hung,Wei-Jiun Chen,Yu-Cheng Lin,Hao Wu,Ejabul Mondal,Gui-Jiang Zhou,Ken-Tsung Wong,Wai-Yeung Wong J. Mater. Chem. 2012 22 215
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3. 896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compoundsJ. I. G. Cadogan,M. Cameron-Wood,R. K. Mackie,R. J. G. Searle J. Chem. Soc. 1965 4831
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J. I. G. Cadogan,M. J. Todd J. Chem. Soc. C 1969 2808
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P. J. Bunyan,J. I. G. Cadogan J. Chem. Soc. 1963 42
Additional information on 4'-Bromo-2-nitrobiphenyl
Chemical Profile of 4'-Bromo-2-nitrobiphenyl (CAS No. 35450-34-1)
4'-Bromo-2-nitrobiphenyl, with the chemical formula C12H7BrNO2, is a biphenyl derivative featuring both bromine and nitro substituents. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework, which makes it a valuable intermediate in the development of various bioactive molecules.
The presence of both electron-withdrawing and electron-donating groups in 4'-Bromo-2-nitrobiphenyl imparts unique reactivity, enabling its use in a wide range of chemical transformations. The bromine atom at the 4'-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the nitro group at the 2-position can be reduced to an amine or converted into other functional moieties, offering multiple pathways for derivatization.
In recent years, 4'-Bromo-2-nitrobiphenyl has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating biphenyl-based scaffolds that exhibit inhibitory activity against kinases and other enzymes implicated in cancer and inflammatory diseases. The nitro group, in particular, has been leveraged to develop prodrugs that release active therapeutic agents under specific physiological conditions, enhancing drug delivery efficiency.
Moreover, the compound has found applications in materials science, where its rigid biphenyl core contributes to the development of liquid crystals and organic semiconductors. The bromine substituent allows for further modifications that can fine-tune electronic properties, making 4'-Bromo-2-nitrobiphenyl a promising candidate for optoelectronic devices.
Recent advancements in computational chemistry have also highlighted 4'-Bromo-2-nitrobiphenyl as a candidate for structure-based drug design. Molecular modeling studies suggest that its biphenyl ring system can effectively interact with protein targets, providing a scaffold for designing high-affinity ligands. This has spurred interest in synthesizing analogs of 4'-Bromo-2-nitrobiphenyl to optimize binding interactions and improve pharmacological profiles.
The synthesis of 4'-Bromo-2-nitrobiphenyl typically involves nitration of biphenyl followed by bromination at the desired position. Modern synthetic methodologies have refined these processes to enhance yield and selectivity, reducing byproducts and improving overall efficiency. Such improvements are crucial for large-scale production and industrial applications.
From a regulatory perspective, 4'-Bromo-2-nitrobiphenyl is not classified as a hazardous or controlled substance under current international guidelines. However, its handling requires standard laboratory precautions due to its potential reactivity. Researchers working with this compound should adhere to good laboratory practices (GLP) to ensure safety and reproducibility.
The growing interest in 4'-Bromo-2-nitrobiphenyl underscores its importance as a versatile intermediate in chemical research. As new methodologies emerge and our understanding of biological systems advances, the applications of this compound are likely to expand further. Future research may explore its role in developing novel therapeutics and advanced materials, solidifying its position as a cornerstone in synthetic chemistry.
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